molecular formula C9H8BrN B1266994 6-Bromo-2-methyl-1h-indole CAS No. 6127-19-1

6-Bromo-2-methyl-1h-indole

Cat. No. B1266994
CAS RN: 6127-19-1
M. Wt: 210.07 g/mol
InChI Key: PTDPLQDPOIVTQW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-indole is a compound belonging to the indole class, which are heterocyclic compounds known for their significance in pharmaceuticals and organic synthesis. These compounds are characterized by their unique structures, which contribute to a wide range of biological activities. The specific substitution pattern of 6-Bromo-2-methyl-1H-indole offers a unique platform for further chemical modifications and studies.

Synthesis Analysis

The synthesis of substituted indoles, including structures similar to 6-Bromo-2-methyl-1H-indole, often involves palladium-catalyzed reactions or modifications of simpler indole compounds through bromination and methylation techniques. For example, efficient syntheses of substituted carbazoles and cyclopent[b]indoles have been developed from 1-Methyl-3-(benzotriazol-1-ylmethyl)indole through reactions that include lithiation and addition with alpha,beta-unsaturated ketones and aldehydes, followed by intramolecular cyclization and aromatization processes (Katritzky et al., 1996). These methodologies could potentially be applied or adapted for the synthesis of 6-Bromo-2-methyl-1H-indole.

Molecular Structure Analysis

The molecular structure of indole derivatives, including 6-Bromo-2-methyl-1H-indole, can be analyzed through various spectroscopic techniques and crystallography. Studies often involve Hirshfeld surface analysis for visualizing intermolecular interactions and understanding the crystal packing. For instance, the crystal structure and Hirshfeld surface analysis of related indole compounds have provided insights into hydrogen bond interactions and molecular stability (Geetha et al., 2017).

Chemical Reactions and Properties

Indole compounds participate in a variety of chemical reactions, including cyclocarbonylation, dibromination, and nucleophilic substitution, to introduce or modify functional groups. For example, the regioselective dibromination of indole derivatives, followed by applications in the synthesis of natural and non-natural products, highlights the versatility of these reactions (Parsons et al., 2011).

Scientific Research Applications

Chemical Reactions and Derivatives

6-Bromo-2-methyl-1h-indole is involved in various chemical reactions and the synthesis of derivative compounds. For example, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide leads to the formation of tetrahydro, dihydro, and dehydro esters (Irikawa et al., 1989). Additionally, brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been investigated for their potential to inhibit the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Antimicrobial Applications

Some derivatives of 6-Bromo-2-methyl-1h-indole have demonstrated antimicrobial properties. For instance, bromoanaindolone, isolated from the cyanobacterium Anabaena constricta, possesses antimicrobial activity and is identified as a brominated indole alkaloid (Volk et al., 2009).

Photophysical Properties

The photophysical properties of certain indole derivatives have been studied extensively. New fluorescent indole derivatives synthesized from β-brominated dehydroamino acids have shown potential as fluorescent probes due to their high fluorescence quantum yields and sensitivity to fluoride ions (Pereira et al., 2010).

Anticancer Potential

Research has also explored the potential anticancer properties of brominated indole compounds. 3-Bromo-1-Ethyl-1H-Indole has shown significant cytotoxicity towards cancer cell lines and exhibited promising glutathione S-transferase isozymes inhibition, suggesting its potential as a novel anticancer agent (Yılmaz et al., 2020).

Synthesis of Complex Compounds

The compound also plays a role in the synthesis of more complex chemical structures. For example, N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been used in the palladium-catalyzed intramolecular annulation of alkynes, leading to the production of gamma-carboline derivatives (Zhang & Larock, 2003).

Gastrointestinal Environment Mapping

In a murine colorectal cancer model, the mapping of insoluble indole metabolites, including 6-bromoisatin, a derivative of 6-Bromo-2-methyl-1h-indole, in the gastrointestinal environment was conducted using desorption/ionisation on porous silicon imaging. This research highlights the role of these compounds in the gut environment and their potential therapeutic implications (Rudd et al., 2019).

Safety And Hazards

The safety information for 6-Bromo-2-methyl-1h-indole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 6-Bromo-2-methyl-1h-indole, have been the focus of many researchers in the study of pharmaceutical compounds . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential .

properties

IUPAC Name

6-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDPLQDPOIVTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297300
Record name 6-Bromo-2-methylindole
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-1h-indole

CAS RN

6127-19-1
Record name 6-Bromo-2-methyl-1H-indole
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Record name NSC 115145
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Record name 6127-19-1
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Record name 6-Bromo-2-methylindole
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Record name 6-bromo-2-methyl-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Bellavita, M Casertano, N Grasso, M Gillick-Healy… - Symmetry, 2022 - mdpi.com
Indole moiety is well-known as a superlative framework in many natural products and synthetic pharmaceuticals. Herein, we report an efficient procedure to synthesize a series of …
Number of citations: 2 www.mdpi.com
MAK El-Atawy - air.unimi.it
The work presented in this thesis was performed in the laboratory of professor Fabio Ragaini, Department of Chemistry, Milan University (UNIMI), in the period of January 2013 to …
Number of citations: 3 air.unimi.it

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